4-Chlorobenzonitrile oxide
Übersicht
Beschreibung
4-Chlorobenzonitrile oxide is an organic compound with the molecular formula C7H4ClNO. It is a derivative of benzonitrile, where a chlorine atom is substituted at the para position of the benzene ring. This compound is of significant interest in organic chemistry due to its reactivity and applications in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Chlorobenzonitrile oxide can be synthesized through the chlorination of substituted benzaldoxime followed by dehydrohalogenation in a basic medium . The typical synthetic route involves the following steps:
Oximation: Benzaldehyde reacts with hydroxylamine hydrochloride in the presence of a base to form benzaldoxime.
Chlorination: The benzaldoxime is then chlorinated using N-chlorosuccinimide.
Dehydrohalogenation: The chlorinated product undergoes dehydrohalogenation in an aqueous base to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves the ammoxidation of 4-chlorotoluene. This process includes the reaction of 4-chlorotoluene with ammonia and oxygen at high temperatures in the presence of a catalyst to produce 4-chlorobenzonitrile, which can then be converted to its oxide form .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chlorobenzonitrile oxide is known to undergo various chemical reactions, including:
1,3-Dipolar Cycloaddition: This compound reacts with dipolarophiles such as acrylonitrile, vinyl acetate, and allyl bromide to form cycloadducts.
Dimerization: In solution, this compound can dimerize to form furoxan, dioxadiazine, or oxadiazole N-oxide, depending on the reaction conditions.
Common Reagents and Conditions:
Cycloaddition Reactions: Typically involve inert solvents or catalytic amounts of pyridine or trimethylamine.
Dimerization: Can occur in various solvents, with the product formed depending on the specific conditions used.
Major Products:
Cycloadducts: Formed from reactions with dipolarophiles.
Dimers: Such as furoxan, dioxadiazine, and oxadiazole N-oxide.
Wissenschaftliche Forschungsanwendungen
4-Chlorobenzonitrile oxide has diverse applications in scientific research:
Chemistry: Used in the synthesis of heterocyclic compounds through cycloaddition reactions.
Biology and Medicine:
Industry: Utilized in the production of pigments and dyes, as well as intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-chlorobenzonitrile oxide in cycloaddition reactions involves the formation of a zwitterionic intermediate. This intermediate undergoes a non-concerted two-stage one-step mechanism to form the final product. The reaction is characterized by total chemo- and regioselectivity, with the global electron density transfer indicating some polar character .
Vergleich Mit ähnlichen Verbindungen
- 4-Bromobenzonitrile oxide
- 3-Bromobenzonitrile oxide
- 4-Nitrobenzonitrile oxide
- 3-Nitrobenzonitrile oxide
- 4-Fluorobenzonitrile oxide
- Piperonal nitrile oxide
Uniqueness: 4-Chlorobenzonitrile oxide is unique due to its specific reactivity patterns and the ability to form a variety of heterocyclic compounds through cycloaddition reactions. Its chlorine substituent at the para position influences its chemical behavior, making it distinct from other nitrile oxides .
Eigenschaften
IUPAC Name |
4-chlorobenzonitrile oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-7-3-1-6(2-4-7)5-9-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOYCUFNPVCWJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#[N+][O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165791 | |
Record name | Benzonitrile, 4-chloro-, N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70165791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15500-74-0 | |
Record name | Benzonitrile, 4-chloro-, N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015500740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 4-chloro-, N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70165791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Chlorobenzonitrile oxide react with different molecules, and what determines the outcome of these reactions?
A: this compound acts as a "dipole" in a specific type of reaction known as a 1,3-dipolar cycloaddition. [, ] Essentially, it readily forms a ring structure by connecting with another molecule possessing suitable characteristics, termed a "dipolarophile." [, ] Research has shown that this compound reacts with various dipolarophiles, including acrylonitrile, vinyl acetate, and allyl bromide, leading to the formation of novel cycloadducts. [] The exact outcome of these reactions, particularly which product is preferentially formed (regioselectivity), is determined by a combination of factors, including the electronic and structural properties of both the this compound and the reacting dipolarophile. [, ]
Q2: How do scientists predict the regioselectivity of this compound reactions?
A: Theoretical calculations play a crucial role in understanding and predicting the regioselectivity of this compound cycloaddition reactions. [, ] By employing computational methods like density functional theory (DFT) and calculating activation energies, researchers can assess the relative ease of different reaction pathways. [, ] Additionally, theoretical calculations of 13C NMR chemical shifts, a technique used to characterize molecules, provide valuable data that can be compared to experimental observations to confirm the structure of the resulting cycloadducts. [] This approach enables scientists to predict the most likely products of these reactions, providing valuable insights for synthetic chemists and guiding the design of novel compounds. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.